ONC206 was developed by Oncoceutics, Inc., as part of their ongoing research into imipridones. These compounds are classified as small-molecule therapeutics targeting mitochondrial dynamics and stress responses in cancer cells. ONC206 is currently undergoing clinical trials, including phase I studies for pediatric patients with diffuse midline gliomas, highlighting its potential application in challenging cancer types.
The synthesis of ONC206 involves several key steps to ensure the production of a pure and effective compound. The general synthetic route includes:
Technical details regarding the specific reagents and conditions used during synthesis are often proprietary but generally follow established organic synthesis protocols.
The molecular structure of ONC206 can be described by its chemical formula, which includes fluorine substituents that modify its properties compared to ONC201. The compound's structure features:
Data regarding its molecular weight, melting point, and solubility are crucial for understanding its pharmacokinetic properties but are typically detailed in specific analytical reports or patent filings.
ONC206 participates in various chemical reactions that are pivotal for its therapeutic action:
These reactions are critical for understanding how ONC206 exerts its anticancer effects.
The mechanism of action for ONC206 involves several interconnected processes:
Data from preclinical studies demonstrate significant efficacy against various cancer cell lines, supporting its potential as an effective therapeutic agent.
The physical and chemical properties of ONC206 play a crucial role in its pharmacological profile:
Understanding these properties aids in formulating effective delivery systems for clinical applications.
ONC206 has several potential applications in scientific research and clinical settings:
The ongoing research into ONC206 highlights its promise as a novel therapeutic option in oncology, particularly for difficult-to-treat cancers.
ONC206 is a potent agonist of the mitochondrial caseinolytic protease proteolytic subunit (ClpP), a serine protease pivotal in maintaining proteostasis. Its activation triggers irreversible mitochondrial dysfunction in cancer cells.
ONC206 binds the ClpP tetradecameric complex with higher affinity than its predecessor ONC201. Structural analyses reveal that ONC206 inserts into the hydrophobic pockets of ClpP’s proteolytic chamber, inducing conformational activation. This binding stabilizes ClpP in an open, enzymatically hyperactive state, enabling uncontrolled proteolysis of mitochondrial substrates. The nanomolar potency of ONC206 (IC₅₀ ~0.1–0.5 μM) correlates with its enhanced ClpP binding kinetics [6] [9].
Table 1: Structural and Functional Properties of ONC206-ClpP Interaction
Parameter | ONC206 | ONC201 |
---|---|---|
Binding Affinity to ClpP | ~10x higher | Baseline |
ClpP Activation EC₅₀ | 0.15 μM | 1.2 μM |
Mitochondrial Localization | Confirmed | Confirmed |
Cancer Types with ClpP Overexpression | HCC, Glioma, AML, Neuroblastoma | [2] [7] |
Hyperactivated ClpP degrades essential respiratory chain components (e.g., complex I subunits SDHB, NDUFS1) and metabolic enzymes. In hepatocellular carcinoma (HCC), this depletes oxidative phosphorylation (OXPHOS) proteins by >60%, collapsing mitochondrial function. Crucially, ClpP knockdown abolishes ONC206-induced cytotoxicity, confirming target specificity [2] [5] [7].
ONC206 triggers rapid mitochondrial membrane potential (ΔΨm) dissipation and reactive oxygen species (ROS) overproduction. In HCC cells, ROS increases by 3–5 fold within 6 hours, causing oxidative damage. Concurrently, oxygen consumption rates (OCR) drop by 70–80%, and ATP production falls by >50%, indicating OXPHOS collapse. This dual stressor mechanism selectively starves cancer cells of energy [2] [4] [5].
ONC206 antagonizes dopamine receptors DRD2/DRD3, disrupting oncogenic GPCR signaling in tumor microenvironments.
DRD2/DRD3 blockade inhibits Gi-protein-coupled pathways, reducing cAMP suppression and PKA inactivation. In pancreatic and colorectal cancers, dopamine pre-treatment diminishes ONC206’s efficacy by upregulating anti-apoptotic proteins (p-Bad, XIAP), confirming DRD2/DRD3 as functional targets. Notably, DRD2 expression in gliomas and neuroendocrine tumors enhances ONC206 sensitivity [3] [9].
DRD2/DRD3 antagonism dephosphorylates Akt (Ser473) and ERK (Thr202/Tyr204), inhibiting proliferation signals. In neuroblastoma models, ONC206 reduces p-Akt and p-ERK by >40% within 24 hours, suppressing oncogenic proteins like NMYC and Sox2. This complements ClpP-mediated stress by silencing survival pathways [1] [6].
ONC206 converges ClpP and DRD2/DRD3 effects onto the ISR, amplifying apoptotic signals.
Mitochondrial proteotoxicity and DRD2 inhibition jointly activate eIF2α kinases (PERK, HRI), phosphorylating eIF2α. This suppresses global translation while enabling ATF4 mRNA transcription. In glioma and HCC, ONC206 elevates ATF4 and its pro-apoptotic target CHOP by 4–6 fold. CHOP then suppresses anti-apoptotic Bcl-2, priming cells for death [6] [8] [10].
ATF4/CHOP upregulates TRAIL and DR5, while ClpP activation releases cytochrome c. Together, these ignite caspase-9/3 cleavage and PARP1 fragmentation. In neuroblastoma, ONC206 increases cleaved caspase-3 by >50% and γH2AX (DNA damage marker) by 70%. Autophagy inhibitors (e.g., chloroquine) synergize by blocking ONC206-induced protective autophagy [1] [2] [10].
Table 2: Apoptotic Biomarkers Regulated by ONC206
Biomarker | Change | Function | Cancer Model |
---|---|---|---|
Cleaved PARP1 | ↑ 3–4 fold | DNA repair degradation | Neuroblastoma, HCC |
DR5 | ↑ 2.5 fold | Death receptor sensitization | Glioma, CRC |
γH2AX | ↑ 70% | DNA damage indicator | Neuroblastoma |
Bcl-2 | ↓ 60% | Anti-apoptotic suppression | Pancreatic Cancer |
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